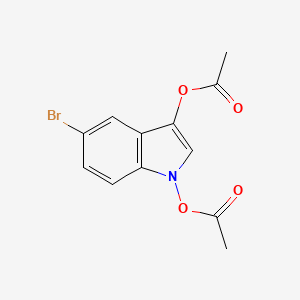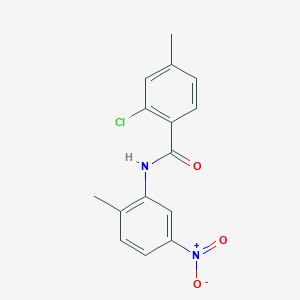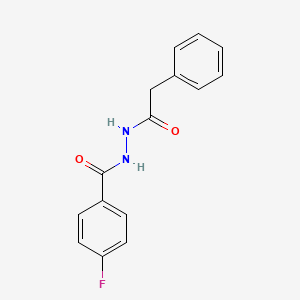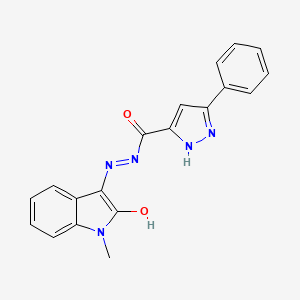
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyloxy group at the 1-position and a bromine atom at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated indole is then acetylated at the 1-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of Acetyloxy Group: Finally, the acetylated product is treated with acetic anhydride and a catalyst like pyridine to introduce the acetyloxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy compound.
Oxidation and Reduction: The indole core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indoles with various functional groups at the 5-position.
- Hydrolyzed products with a hydroxy group at the 3-position.
- Oxidized or reduced derivatives of the indole core.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for the indole core, allowing selective reactions at other positions. The bromine atom can participate in halogen bonding and other interactions with biological targets, potentially modulating the compound’s activity.
Comparación Con Compuestos Similares
1-(Acetyloxy)-1H-indol-3-yl acetate: Lacks the bromine atom at the 5-position.
5-Bromo-1H-indole: Lacks the acetyloxy groups.
1-(Acetyloxy)-5-chloro-1H-indol-3-yl acetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate is unique due to the presence of both the acetyloxy group and the bromine atom, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
(1-acetyloxy-5-bromoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVDQRYLQAXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-[2-[[2-(4-methylphenyl)acetyl]amino]phenyl]butanamide](/img/structure/B5712391.png)

![N-[(4-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B5712405.png)
![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5712437.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)


![Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
